Glunicate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for glunicate involves the reaction of D-(+)-glucosamine hydrochloride with six equivalents of 3-pyridinylcarbonyl chloride in hot pyridine. This reaction yields a mixture of alpha and beta-penta-substituted D-(+)-glucosamines and lower substituted D-(+)-glucosamines, from which this compound is isolated by crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The reaction conditions, such as temperature and reagent concentrations, would need to be optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glunicate undergoes various chemical reactions, including:
Substitution Reactions: The primary reaction involves the substitution of the hydroxyl group in D-(+)-glucosamine with the 3-pyridinylcarbonyl group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include 3-pyridinylcarbonyl chloride and pyridine as the solvent.
Oxidation and Reduction Reactions: Potential reagents could include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride, depending on the desired transformation.
Major Products Formed
The major product formed from the substitution reaction is this compound itself, which is isolated by crystallization .
Scientific Research Applications
Mechanism of Action
The mechanism by which glunicate exerts its effects involves its interaction with molecular targets and pathways related to lipid metabolism. In studies on rats, this compound has been shown to reduce plasma triglycerides and cholesterol levels in a dose-dependent manner . The exact molecular targets and pathways involved are still under investigation, but it is likely that this compound influences enzymes and receptors involved in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Glucosamine: A precursor to glunicate, glucosamine is widely used in the treatment of osteoarthritis.
Nicotinic Acid: Another compound with hypolipidaemic activity, nicotinic acid is used to lower cholesterol levels.
Uniqueness of this compound
This compound is unique in its structure as an n-acyl-alpha-hexosamine derivative, which combines the properties of glucosamine and nicotinic acid. This unique structure allows it to exert hypolipidaemic effects while potentially offering additional benefits related to its carbohydrate moiety .
Biological Activity
Introduction
Glunicate is a compound that has garnered attention for its biological activities, particularly in the context of metabolic health. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.
This compound exhibits several mechanisms through which it influences biological activity:
- Hypolipidemic Effects : Research indicates that this compound has a significant hypolipidemic effect when administered orally to rats. It has been shown to lower lipid levels in the bloodstream, thereby contributing to improved metabolic profiles in animal models .
- Interaction with Receptors : Although specific receptor interactions for this compound are not extensively documented, similar compounds often engage with metabolic pathways that regulate lipid metabolism and glucose homeostasis.
Case Studies and Experimental Data
- Hypolipidemic Activity in Rats :
-
Comparative Studies :
- In comparative studies involving other hypolipidemic agents, this compound was found to be effective in reducing total cholesterol and triglyceride levels. This positions this compound as a promising candidate for further investigation in metabolic disorders.
Data Table: Biological Effects of this compound
Study Reference | Subject | Dosage | Observed Effect |
---|---|---|---|
Rats | 50 mg/kg | Significant reduction in serum lipid levels | |
Rats | 100 mg/kg | Improvement in nutritional status alongside lipid reduction |
Implications for Health
The biological activities of this compound suggest its potential utility in clinical settings, particularly for conditions related to lipid metabolism such as hyperlipidemia and diabetes. The ability to modulate lipid profiles can have far-reaching implications for cardiovascular health and metabolic syndrome management.
Future Directions
Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects. Potential areas of investigation include:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with metabolic pathways.
- Longitudinal Studies : Evaluating the long-term effects of this compound supplementation on metabolic health in various populations.
- Clinical Trials : Conducting controlled trials to assess efficacy and safety in humans.
Properties
CAS No. |
80763-86-6 |
---|---|
Molecular Formula |
C36H28N6O10 |
Molecular Weight |
704.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-(pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C36H28N6O10/c43-31(22-6-1-11-37-16-22)42-28-30(51-34(46)25-9-4-14-40-19-25)29(50-33(45)24-8-3-13-39-18-24)27(21-48-32(44)23-7-2-12-38-17-23)49-36(28)52-35(47)26-10-5-15-41-20-26/h1-20,27-30,36H,21H2,(H,42,43)/t27-,28-,29-,30-,36+/m1/s1 |
InChI Key |
ZLNMZWDQJJAEAM-QPBDZWBWSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2C(C(C(OC2OC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6 |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6 |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2C(C(C(OC2OC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6 |
Synonyms |
2-(3-pyridinecarbonylamino)-2-deoxyglucose tetra-3-pyridinecarboxylate glunicate LG 13979 LG-13979 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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